molecular formula C8H8BrClO2S B1529279 1-Bromo-3-(2-chloroethanesulfonyl)benzene CAS No. 1341100-35-3

1-Bromo-3-(2-chloroethanesulfonyl)benzene

Cat. No.: B1529279
CAS No.: 1341100-35-3
M. Wt: 283.57 g/mol
InChI Key: SVLJZDTWDRQGRT-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-chloroethanesulfonyl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position and a 2-chloroethanesulfonyl group at the meta position relative to the benzene ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity. For example, brominated aromatic compounds are often synthesized using brominating agents like BBr₃ under controlled conditions , while sulfonyl groups are introduced via sulfonation or nucleophilic substitution reactions with sulfonyl chlorides .

The compound’s molecular weight can be estimated as ~289.53 g/mol (C₈H₇BrClO₂S), and its reactivity is expected to align with bromobenzenes bearing electron-withdrawing substituents. Such derivatives are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) or as intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-bromo-3-(2-chloroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJZDTWDRQGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-chloroethanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-chloroethanesulfonyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-chloroethanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-chloroethanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: It is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloroethanesulfonyl)benzene involves its reactivity with nucleophiles. The bromine atom and the sulfonyl group make the compound highly reactive towards nucleophilic attack. This reactivity is utilized in various chemical reactions to modify or inhibit biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Bromo-3-(2-chloroethanesulfonyl)benzene with structurally related compounds, emphasizing substituent effects on properties and reactivity:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity Reference
1-Bromo-3-(methylsulfonyl)benzene -SO₂CH₃ 249.11 High similarity (0.98); electron-withdrawing sulfonyl enhances electrophilic substitution reactivity.
1-Bromo-3-(trifluoromethoxy)benzene -OCH₂Cl 241.00 Used in Pd-catalyzed arylations (90–91% yields); trifluoromethoxy group increases lipophilicity.
1-Bromo-3-chlorobenzene -Cl 191.45 Simpler structure; limited electronic effects compared to sulfonyl derivatives.
1-Bromo-3-(butane-1-sulfonyl)benzene -SO₂(CH₂)₃CH₃ ~275.18 Longer alkyl chain reduces reactivity but improves solubility in non-polar solvents.
1-Bromo-3-[(phenylsulfonyl)methyl]benzene -CH₂SO₂C₆H₅ 327.25 Bulky substituent introduces steric hindrance, potentially slowing reaction kinetics.

Key Observations:

  • Electronic Effects: The 2-chloroethanesulfonyl group in the target compound combines electron withdrawal (-SO₂) with moderate steric bulk (-CH₂CH₂Cl). This contrasts with methylsulfonyl derivatives (smaller, less steric) and trifluoromethoxy groups (stronger electron withdrawal) .
  • Reactivity: Bromobenzenes with sulfonyl groups are prime candidates for cross-coupling reactions. For instance, 1-Bromo-3-(trifluoromethoxy)benzene achieves >90% yields in Pd-catalyzed imidazole couplings , suggesting the target compound may exhibit comparable reactivity if steric effects from the chloroethyl group are manageable.
  • Safety and Handling: Chlorinated and brominated aromatics often require stringent safety protocols. 1-Bromo-3-chlorobenzene, for example, lacks full hazard classification data but likely demands precautions for halogen toxicity . The target compound’s 2-chloroethyl group may introduce additional lachrymatory or alkylating hazards compared to methyl or butyl sulfonyl analogs .

Biological Activity

Overview

1-Bromo-3-(2-chloroethanesulfonyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a chloroethanesulfonyl group, enhances its reactivity and applicability in various biochemical contexts.

Molecular Characteristics

  • Molecular Formula : C₈H₈BrClO₂S
  • Molecular Weight : 167.57 g/mol
  • Structural Features : The compound features a bromine atom attached to a benzene ring, alongside a chloroethanesulfonyl moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Aromatic Substitution : The presence of the bromine atom facilitates electrophilic substitution reactions, allowing the compound to interact with various nucleophiles.
  • Nucleophilic Aromatic Substitution : The chloroethanesulfonyl group can be replaced by nucleophiles, leading to the formation of diverse derivatives that may exhibit enhanced biological properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes:

  • CYP1A2 Inhibition : It has shown significant inhibitory effects on CYP1A2, impacting drug metabolism and potentially altering pharmacokinetics.
  • CYP2C9 Inhibition : Similar inhibitory effects have been observed on CYP2C9, which is crucial for the metabolism of various pharmaceuticals.

Antimicrobial Activity

A study demonstrated that derivatives of this compound possess notable antimicrobial properties against several bacterial strains. The halogenation pattern enhances its efficacy compared to non-halogenated analogs, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Certain derivatives of this compound have been shown to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
  • Cancer Cell Apoptosis : Research involving human cancer cell lines indicated that specific derivatives could effectively induce apoptosis through ROS generation. These findings highlight the compound's potential in cancer therapeutics.

Comparative Analysis with Similar Compounds

CompoundCYP1A2 InhibitionAntimicrobial ActivityAnticancer Activity
This compoundYesYesYes
1-Bromo-3-(2-bromoethyl)benzeneModerateLowLimited
1-Bromo-3-(4-methylsulfonyl)benzeneNoModerateModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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